molecular formula C9H11ClO4S B2877245 3-(2-Methoxyethoxy)benzenesulfonyl chloride CAS No. 1602988-63-5

3-(2-Methoxyethoxy)benzenesulfonyl chloride

Cat. No. B2877245
CAS RN: 1602988-63-5
M. Wt: 250.69
InChI Key: VEDGUZUQXIZCDH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-(2-Methoxyethoxy)benzenesulfonyl chloride is 1S/C10H13ClO4S/c1-14-5-6-15-8-9-3-2-4-10 (7-9)16 (11,12)13/h2-4,7H,5-6,8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

  • Synthesis of Derivatives for Biological Properties : Benzenesulfonyl substituted furoxans, which include similar compounds, are used as intermediates for synthesizing functionalized furoxans with potential biological properties (Sorba et al., 1996).

  • Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and nitrobenzenesulfonyl chloride have been used in different chemical transformations, including rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

  • Development of Antibacterial Agents : Synthesis of benzenesulfonamides has led to the development of compounds with antibacterial properties against strains like Escherichia coli, indicating their potential in therapeutic applications (Abbasi et al., 2019).

  • Catalytic Applications in Polymerization : Catalysts derived from benzenesulfonic acids, including those with methoxy-phenyl groups, have been used in the homopolymerization of ethylene and copolymerization with acrylates, demonstrating their role in polymer chemistry (Skupov et al., 2007).

  • Photodynamic Therapy in Cancer Treatment : Certain benzenesulfonamide derivatives have been identified as potent inhibitors in cancer treatment through photodynamic therapy, highlighting the compound's potential in medical applications (Pişkin et al., 2020).

  • Electro-Organic Synthesis : Benzenesulfinic acid, related to benzenesulfonamides, has been used in the electrochemical oxidation of catechols, leading to the synthesis of new sulfone derivatives. This indicates its role in electro-organic synthesis (Nematollahi & Rahchamani, 2002).

properties

IUPAC Name

3-(2-methoxyethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S/c1-13-5-6-14-8-3-2-4-9(7-8)15(10,11)12/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDGUZUQXIZCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethoxy)benzenesulfonyl chloride

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